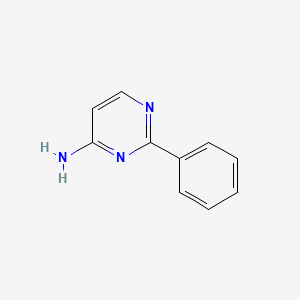

3-Amino-N-isobutyl-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-N-isobutyl-4-methylbenzamide is a compound that is structurally related to aminobenzamides, a class of chemicals known for their potential in various chemical applications, including their use as supramolecular reagents (SRs). While the provided papers do not directly discuss 3-Amino-N-isobutyl-4-methylbenzamide, they do provide insights into the properties and behaviors of structurally similar compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related aminobenzamides has been reported, indicating that these compounds can be synthesized and manipulated to form new building blocks for binary and ternary co-crystals . Although the specific synthesis of 3-Amino-N-isobutyl-4-methylbenzamide is not detailed, the synthesis of similar compounds typically involves the formation of amide bonds and potentially the use of pyridylmethylene groups as intermediates or catalysts.

Molecular Structure Analysis

The molecular structure of aminobenzamides is characterized by the presence of amide groups, which can participate in hydrogen bonding. For example, the crystal structure of 4′-(N-4-pyridylmethylene)aminobenzamide features an amide-pyridine N–H…N hydrogen bond and an amide-carbonyl N–H…O hydrogen bond . These interactions are crucial for the stability and reactivity of the molecule and are likely to be present in 3-Amino-N-isobutyl-4-methylbenzamide as well.

Chemical Reactions Analysis

The chemical reactivity of aminobenzamides can be influenced by their ability to form hydrogen bonds. The different hydrogen-bond interactions observed in the crystal structures of related compounds suggest a structural flexibility that may be beneficial for co-crystallization reactions . This implies that 3-Amino-N-isobutyl-4-methylbenzamide could potentially participate in a variety of chemical reactions, especially those involving the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzamides can be affected by their functional groups. For instance, 3-Aminobenzamide has been shown to influence the rate of ligation during the repair of alkylated DNA in human fibroblasts . This suggests that the amino group in such compounds can interact with biological molecules, altering their chemical processes. The presence of an isobutyl and a methyl group in 3-Amino-N-isobutyl-4-methylbenzamide would likely contribute to its hydrophobic character and could affect its solubility and reactivity.

Wissenschaftliche Forschungsanwendungen

DNA Repair Studies

3-Amino-N-isobutyl-4-methylbenzamide, also known as 3-aminobenzamide, is frequently studied for its effects on DNA repair mechanisms. It's an inhibitor of poly(ADP-ribose) synthesis, commonly used in attempts to demonstrate a regulatory role for the polymer during a late stage of repair. However, studies have shown that the effects of 3-aminobenzamide on DNA repair are complicated by nonspecific effects over a commonly used concentration range, leading to weak evidence for a specific regulatory role of poly(ADP-ribose) in DNA repair (Cleaver, Milam, & Morgan, 1985).

Cellular Toxicity and Transformation

Research has also focused on the effects of 3-aminobenzamide on cellular toxicity and transformation. It enhances the toxic effects of certain substances in a dose-dependent manner, indicating its importance in DNA repair and chemical induction of transformation in vitro (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

Metabolic Effects

The specificity of 3-aminobenzamide's inhibition to poly(ADP-ribose) synthetase is questionable, given its variety of metabolic effects, including those on pyrimidine synthesis and de novo synthesis via the one-carbon pool (Milam, Thomas, & Cleaver, 1986).

Cancer Treatment

In the context of cancer treatment, related compounds such as (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) have been identified as kinesin spindle protein inhibitors with potential as anticancer agents. These compounds arrest cells in mitosis, leading to cellular death (Theoclitou et al., 2011).

Thermal Stability Research

Another derivative, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), was studied for its thermal stability, providing valuable data for the safe handling and storage of such compounds (Cong & Cheng, 2021).

Eigenschaften

IUPAC Name |

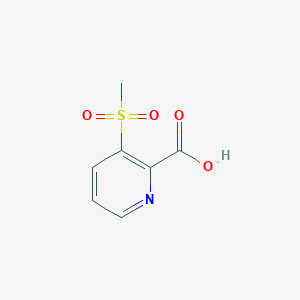

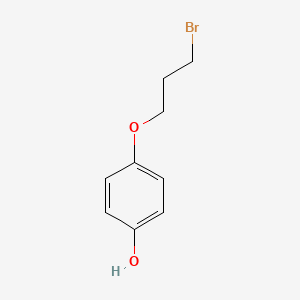

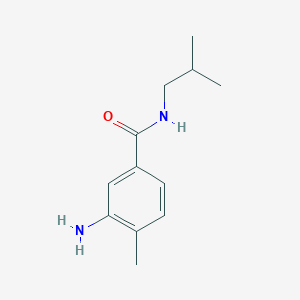

3-amino-4-methyl-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-5-4-9(3)11(13)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMCXACXBHAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504231 |

Source

|

| Record name | 3-Amino-4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-isobutyl-4-methylbenzamide | |

CAS RN |

76765-64-5 |

Source

|

| Record name | 3-Amino-4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.